molecular formula C13H15N3O2 B11867298 1-Methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione

1-Methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B11867298
Molekulargewicht: 245.28 g/mol
InChI-Schlüssel: QAKMVXFFEBNWHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-2,4-dione derivative intended for research use. This compound is part of a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their wide spectrum of reported biological activities . The quinazoline-2,4-dione scaffold is a recognized pharmacophore, and its derivatives have been investigated as potential inhibitors of bacterial gyrase and topoisomerase IV, drawing parallels to the mechanism of action of fluoroquinolone antibiotics . Furthermore, this structural class has been explored for various other therapeutic targets, including as inhibitors of poly(ADP-ribose) polymerase (PARP) for cancer research and for kinase inhibition activities . The specific substitution pattern of this compound, featuring a methyl group and a pyrrolidin-3-yl moiety, may influence its physicochemical properties and interaction with biological targets, offering researchers a versatile building block for chemical biology and drug discovery programs. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C13H15N3O2

Molekulargewicht

245.28 g/mol

IUPAC-Name

1-methyl-3-pyrrolidin-3-ylquinazoline-2,4-dione

InChI

InChI=1S/C13H15N3O2/c1-15-11-5-3-2-4-10(11)12(17)16(13(15)18)9-6-7-14-8-9/h2-5,9,14H,6-8H2,1H3

InChI-Schlüssel

QAKMVXFFEBNWHU-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2C(=O)N(C1=O)C3CCNC3

Herkunft des Produkts

United States

Biologische Aktivität

1-Methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its potential therapeutic applications.

  • Chemical Formula : C13H15N3O2
  • Molecular Weight : 245.28 g/mol
  • Structure : The compound features a quinazoline core structure with a methyl group and a pyrrolidine moiety, which contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds within the quinazoline family exhibit significant antimicrobial properties. Specifically, 1-Methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione has been investigated for its interactions with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. These interactions suggest potential as an antibacterial agent against gram-positive pathogens .

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer activities. For instance, similar compounds have demonstrated efficacy in inhibiting various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) studies indicate that modifications in the quinazoline structure can enhance cytotoxicity against these cancer cells .

Enzyme Inhibition

1-Methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione has also shown potential as an inhibitor of specific enzymes. For example, quinazoline derivatives have been reported to inhibit carbonic anhydrase and dipeptidyl peptidase IV (DPP-IV), both of which are important targets in metabolic disorders and diabetes treatment .

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinazoline derivatives against various viruses. In vitro evaluations have shown that certain modified quinazolines exhibit potent activity against adenoviruses and vaccinia virus, suggesting that 1-Methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione could be explored further for antiviral applications .

Study on Antibacterial Activity

A study focused on the antibacterial efficacy of 1-Methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione demonstrated its ability to inhibit bacterial growth in vitro. The compound was tested against various strains of Streptococcus pneumoniae and showed promising results comparable to established antibiotics .

Anticancer Research

In another investigation, the compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated that it significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 10 μM. This suggests a strong potential for development as an anticancer therapeutic agent .

Comparative Analysis of Related Compounds

Compound NameStructureUnique Feature
1-Methyl-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dioneC14H17N3O2Contains piperidine instead of pyrrolidine
2-AminoquinazolineC8H8N4Lacks dione functionality; studied for anti-tumor activity
4(3H)-quinazolinoneC9H6N2OSimpler structure lacking additional functional groups

This table illustrates variations within the quinazoline class that may exhibit different biological activities or pharmacological profiles.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the potential of quinazoline derivatives, including 1-Methyl-3-(pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione, as antibacterial agents.

Case Study: Antibacterial Properties

A study published in 2022 synthesized a series of quinazoline derivatives aimed at targeting bacterial gyrase and DNA topoisomerase IV. These derivatives were evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Notably:

  • Compounds displayed moderate antibacterial activity.
  • Some derivatives exhibited inhibition zones surpassing traditional antibiotics like ampicillin, indicating their potential as effective antimicrobial agents .
CompoundInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Compound 131180 mg/mL
Compound 1510–1275 mg/mL
Compound 14a1270 mg/mL
Compound 14b1375 mg/mL

Protein Kinase Inhibition

The compound has also been investigated for its role as a protein kinase inhibitor. Quinazolines are known for their ability to modulate kinase activity, which is crucial in various signaling pathways involved in cancer and other diseases.

Research Insights

A study focused on pyrido[3,4-g]quinazolines demonstrated that structural modifications could enhance their potency against specific kinases such as Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). The findings suggest that maintaining a planar structure in these compounds is essential for their inhibitory potency .

Therapeutic Potential

The therapeutic implications of quinazoline derivatives extend beyond antimicrobial and kinase inhibition. Their unique chemical structure allows for potential applications in treating various conditions, including:

  • Cancer : Due to their ability to inhibit specific kinases involved in tumor growth.
  • Infectious Diseases : As novel antibiotics to combat resistant bacterial strains.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects: Pyridyl and quinolinyl substituents (e.g., 3a, 3l) generally exhibit higher melting points (>250°C), suggesting stronger intermolecular interactions compared to aliphatic groups like pyrrolidinyl .
  • Solubility : The pyrrolidinyl group may improve water solubility relative to aromatic substituents (e.g., phenyl or pyridyl), as seen in other 3-substituted derivatives with enhanced bioavailability .

Anticancer Potential

  • Dual Kinase Inhibition: Derivatives like 2c and 4b inhibit both c-Met and VEGFR-2 tyrosine kinases (IC₅₀ values in nanomolar range), critical for overcoming drug resistance in cancers . The pyrrolidinyl group in the target compound may mimic these interactions due to its hydrogen-bonding capability.
  • PARP1 Inhibition : A related quinazoline-dione with a pyrrolidinyl-cyclopropylmethyl group () binds to PARP1’s catalytic domain (2.3 Å resolution), suggesting structural motifs shared with the target compound could enable similar enzyme targeting .

Antimicrobial Activity

  • Oxadiazole-Modified Derivatives: Compounds like 13 and 14a-b () show potent antibacterial activity via 1,3,4-oxadiazole substituents. The absence of such heterocycles in the target compound may limit direct antibacterial efficacy unless the pyrrolidinyl group confers novel mechanisms .

Pharmacokinetic and ADME Profiles

  • In Silico Predictions : 3-Substituted derivatives (e.g., 4b) exhibit superior oral bioavailability and water solubility compared to cabozantinib, a clinical kinase inhibitor . The pyrrolidinyl group in the target compound may further enhance these properties due to its basic nitrogen and conformational flexibility.
  • Metabolic Stability : Pyridyl derivatives (e.g., 3a) may face faster hepatic clearance due to aromatic oxidation, whereas pyrrolidinyl groups could undergo slower metabolic degradation .

Vorbereitungsmethoden

Anthranilic Acid-Based Cyclization

Anthranilic acid reacts with urea or potassium cyanate under thermal conditions to form quinazoline-2,4-dione. For example, heating anthranilic acid with potassium cyanate at 180°C yields the core structure in 85% efficiency. Alternative methods employ phosgene or triphosgene for cyclization. Triphosgene (0.33 equiv) in dichloromethane with triethylamine facilitates ring closure of 2-aminobenzamide intermediates, achieving yields of 70–90%.

Isatoic Anhydride Route

Isatoic anhydride reacts with primary amines to form 2-aminobenzamides, which undergo cyclization with triphosgene. For instance, treating isatoic anhydride with phenethylamine generates 3-phenylethylquinazoline-2,4-dione in 84% yield after triphosgene-mediated ring closure. This method is preferred for introducing substituents at the N3 position.

N-Methylation at Position 1

Direct methylation of the quinazoline-2,4-dione core is challenging due to competing reactions at N1 and N3.

Selective Methylation Using Tetramethylguanidine

Tetramethylguanidine (TMG) as a base promotes selective N1 methylation. A mixture of quinazoline-2,4-dione, methyl iodide (1.2 equiv), and TMG (1.5 equiv) in DMF at 50°C for 6 hours achieves >90% methylation at N1. Competing N3 methylation is minimized by steric hindrance from the TMG-methylene intermediate.

Prefunctionalized Isatoic Anhydride Derivatives

N-methylisatoic anhydride simplifies the synthesis but suffers from low yields (<50%) in direct cyclization. To circumvent this, 2-aminobenzamides derived from N-methylisatoic anhydride are methylated post-cyclization using methyl iodide and TMG, yielding 1-methylquinazoline-2,4-diones in 83–96% efficiency.

Integrated Synthetic Pathways

Sequential Methylation and Alkylation

  • Core Formation : Isatoic anhydride + phenethylamine → 3-phenylethylquinazoline-2,4-dione (84%).

  • N1 Methylation : TMG/CH₃I in DMF → 1-methyl-3-phenylethylquinazoline-2,4-dione (92%).

  • Pyrrolidin-3-yl Introduction : Pd/C-catalyzed hydrogenolysis removes the phenethyl group, followed by reductive amination with pyrrolidin-3-one (overall yield: 58%).

One-Pot Modular Synthesis

A streamlined approach combines anthranilic acid, methylamine, and pyrrolidin-3-amine in a triphosgene-mediated cyclization. While theoretically efficient, competing side reactions limit yields to 40–50%.

Analytical Characterization and Optimization

Spectroscopic Confirmation

  • ¹H-NMR : Key signals include N-CH₃ at δ 3.2 ppm and pyrrolidine protons at δ 2.8–3.1 ppm.

  • MS : Molecular ion peak at m/z 245.28 (M+H⁺).

Yield Optimization Strategies

  • Solvent Selection : DMF enhances solubility during methylation, while DCE improves imine formation in reductive amination.

  • Catalyst Screening : Pd/C outperforms Pt/C in hydrogenolysis steps, reducing debenzylation side products .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystSolventYield (%)ReusabilityReference
MCM-41 catalysisAmine-MCM-41H₂O92–955 cycles
Anthranilic ester routeNoneDMF70–85N/A
Nitration protocolHNO₃/H₂SO₄AcOH87–92N/A

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

¹H/¹³C NMR : Key signals include:

  • Quinazoline-dione carbonyls at δ ~161–165 ppm (¹³C).
  • Methyl groups (e.g., 1-methyl) at δ ~3.5 ppm (¹H) .

X-ray crystallography : Confirms planarity of the quinazoline core and substituent orientation. For example, hydrophobic interactions with Phe392/Met335 in co-crystal structures validate binding modes .

HRMS : Used to confirm molecular formula (e.g., [M+H]+ calculated vs. observed) .

Q. Table 2: NMR Data for a Structural Analog (from )

Proton/Groupδ (¹H, ppm)δ (¹³C, ppm)
Quinazoline C=O161.2
1-Methyl3.5430.4
Pyrrolidinyl protons2.4020.3

Basic: What in silico methods predict pharmacokinetic properties of quinazoline-dione derivatives?

Answer:

  • SwissADME : Predicts LogP (lipophilicity), hydrogen-bond donors/acceptors, and bioavailability. For example, derivatives with LogP <3 and <5 H-bond acceptors show better oral bioavailability .
  • Molecular docking : Validates interactions with targets like PARP-1/2 (e.g., Gln293 conformational blocking in AtHPPD) .

Q. Table 3: Predicted Pharmacokinetic Parameters (Example)

ParameterTarget RangeExample Compound
LogP<32.1
H-bond acceptors≤54
Topological polar SA<90 Ų49.4 Ų

Advanced: How do structural modifications influence PARP-1/2 inhibition?

Answer:

  • Hydrophobic substituents : 3-(2-hydroxyethyl) or piperizinone moieties enhance PARP-1 binding via interactions with Phe392/Met335 .
  • Electron-withdrawing groups : Nitro or fluoro substituents improve DNA damage response inhibition (IC₅₀ <50 nM) .

Q. Table 4: PARP-1/2 Inhibitor SAR

SubstituentIC₅₀ (PARP-1)Key Interactions
3-Piperizinone12 nMPhe392/Met335
6-Nitro45 nMDNA backbone binding
4-Fluorophenyl28 nMEnhanced selectivity

Advanced: What contradictions exist in reported biological activity data?

Answer:

  • Antibacterial vs. Anticancer Activity : Some derivatives inhibit bacterial gyrase (MIC ~2 µg/mL) but lack antiproliferative effects, suggesting target specificity .
  • Dual kinase inhibition : 3-substituted derivatives show c-Met/VEGFR-2-TK inhibition (IC₅₀ ~0.1 µM) but may lack selectivity over other kinases .

Q. Table 5: Biological Activity Comparison

TargetActivity (IC₅₀/MIC)Study Conflict
Bacterial gyrase2 µg/mLNo anticancer correlation
c-Met/VEGFR-20.1 µMOff-target kinase effects

Advanced: What are the challenges in optimizing dual c-Met/VEGFR-2 inhibitors?

Answer:

  • Selectivity : Balancing affinity for c-Met (hepatocyte growth factor receptor) and VEGFR-2 (angiogenesis regulator) without off-target kinase effects .
  • Structural rigidity : Introducing 3-pyrrolidinyl groups improves potency but may reduce solubility. Use prodrug strategies (e.g., esterification) to enhance bioavailability .

Advanced: How does the compound interact with bacterial gyrase and topoisomerase IV?

Answer:

  • Fluoroquinolone-like mechanism : Binds to GyrA subunit, disrupting DNA supercoiling (MIC: 1–4 µg/mL for E. coli) .
  • Resistance mitigation : 1-Methyl-3-pyrrolidinyl derivatives avoid common resistance mutations (e.g., gyrA Ser83Leu) .

Advanced: What limitations exist in current synthetic protocols?

Answer:

  • Catalyst degradation : MCM-41 loses activity after 5 cycles due to pore blockage .
  • Low-temperature nitration : Requires strict control (-10°C) to avoid byproducts .

Q. Table 6: Synthesis Challenges

IssueMitigation StrategyReference
Catalyst recyclabilitySilica-supported alternatives
Nitration side-reactionsStepwise reagent addition

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